Methyl (2R)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride
Description
Methyl (2R)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate dihydrochloride is a chiral amino acid ester derivative featuring a pyrazole ring substituted with a methyl and oxo group. The compound’s dihydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical applications, particularly as an intermediate in drug synthesis.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3.2ClH/c1-11-7(12)5(4-10-11)3-6(9)8(13)14-2;;/h4,6,10H,3,9H2,1-2H3;2*1H/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJLWWJOEJGWCB-QYCVXMPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN1)CC(C(=O)OC)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CN1)C[C@H](C(=O)OC)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors under acidic or basic conditions.
Amino acid coupling: The pyrazole derivative is then coupled with an amino acid derivative using peptide coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.
Methyl esterification: The carboxylic acid group of the amino acid is esterified using methanol and a strong acid like HCl.
Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the amino acid side chain.
Reduction: Reduction reactions could target the carbonyl group in the pyrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole ring or the amino acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄, CrO₃, or H₂O₂.
Reduction: Reducing agents like NaBH₄ or LiAlH₄ are typically used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include oxidized or reduced derivatives, as well as substituted pyrazole or amino acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to the active site of enzymes and blocking their activity.
Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.
Pathway involvement: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Substitutions
The following compounds share the methyl amino propanoate dihydrochloride core but differ in pyrazole substituents:
Key Observations :
- The 2-methyl-3-oxo group in the target compound introduces hydrogen-bonding capacity, which may improve target binding compared to purely alkyl-substituted analogues .
- The R-configuration distinguishes it from racemic mixtures, critical for chiral drug development .
Heterocyclic Variants: Imidazole and Pyridine Derivatives
Replacing the pyrazole ring with other heterocycles alters physicochemical and biological properties:
Key Observations :
- Pyridine-containing analogues lack the pyrazole’s hydrogen-bonding oxo group but offer enhanced aromatic interactions .
Phenyl-Substituted Analogues
Compounds with phenyl groups instead of heterocycles highlight the role of aromaticity:
Key Observations :
- Nitrophenyl derivatives are less polar than dihydrochloride salts, limiting aqueous solubility but enhancing membrane permeability .
Biological Activity
Methyl (2R)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate; dihydrochloride, often referred to as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H13Cl2N3O3
- Molecular Weight : 238.11 g/mol
- CAS Number : 146155919
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The pyrazole moiety is known for its ability to modulate enzyme activities and receptor interactions, leading to several pharmacological effects.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies indicate that it can inhibit enzymes related to inflammatory responses, contributing to its anti-inflammatory properties .
- Antimicrobial Activity : Research has demonstrated that pyrazole derivatives exhibit antimicrobial effects against a range of pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis .
- Cytotoxic Effects : Investigations into the cytotoxicity of this compound have revealed its potential against various cancer cell lines. It induces apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways .
Biological Activity Summary
Case Study 1: Anti-inflammatory Effects
In a controlled study, methyl (2R)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate was administered to murine models exhibiting inflammation. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy
A series of tests evaluated the antimicrobial efficacy of the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 32 µg/mL to 128 µg/mL, indicating promising antimicrobial properties .
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications to the pyrazole ring structure have been explored to improve selectivity and potency against specific targets.
- Synthesis Improvements : Researchers have developed new synthetic routes that increase yield and reduce by-products, making it more feasible for large-scale production .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the pyrazole ring significantly affect biological activity, guiding future drug design efforts .
Q & A
Q. What are the standard synthetic routes for Methyl (2R)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate dihydrochloride, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and salt formation. Key steps include:
- Condensation : Reacting pyrazole precursors with amino acid derivatives under controlled temperatures (−20 to −15°C) in solvents like dichloromethane or dimethylformamide (DMF) .
- Salt Formation : Treating the free base with hydrochloric acid to enhance solubility and stability .
- Purification : Column chromatography (e.g., ethyl acetate/hexane, 1:4) or recrystallization (e.g., 2-propanol) is used to isolate the dihydrochloride salt .
Optimization involves adjusting solvent polarity, temperature, and stoichiometry. Thin-layer chromatography (TLC) and NMR are used to monitor intermediates .
Q. How is the stereochemical integrity of the (2R)-configuration confirmed during synthesis?
- Chiral HPLC : Separates enantiomers using chiral stationary phases.
- NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments or Mosher’s acid derivatives validate spatial arrangements .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally related pyrazole derivatives (e.g., methyl 2-{...}propanoate) .
Q. What analytical techniques are critical for assessing purity and structural identity?
- HPLC : Reverse-phase methods with UV detection (e.g., C18 columns, acetonitrile/water gradients) quantify purity (>98%) .
- NMR : 1H/13C spectra confirm functional groups (e.g., methyl ester at δ ~3.6 ppm, pyrazole protons at δ 6.5–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ for C9H14Cl2N3O3) .
Advanced Research Questions
Q. How can computational methods (e.g., quantum mechanics) guide reaction design and reduce trial-and-error synthesis?
The ICReDD framework integrates:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict feasible pathways and transition states .
- Machine Learning : Trained on experimental datasets to prioritize reaction conditions (e.g., solvent, catalyst) .
- Feedback Loops : Experimental data refine computational models, accelerating optimization (e.g., reducing reaction time by 40%) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Establish EC50/IC50 curves to differentiate true activity from assay artifacts.
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding .
- Metabolite Profiling : LC-MS identifies degradation products that may interfere with bioassays .
Q. How can structure-activity relationships (SAR) be systematically explored for pyrazole derivatives?
- Analog Design : Modify substituents (e.g., methyl, chloro) on the pyrazole ring and amino acid backbone .
- Biological Screening : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic assays .
- 3D-QSAR Models : CoMFA/CoMSIA correlate structural features (e.g., steric bulk, hydrophobicity) with activity .
Q. What methodologies are recommended for impurity profiling in GMP-compliant synthesis?
- Forced Degradation : Expose the compound to heat, light, and pH extremes to identify degradation pathways .
- LC-MS/MS : Characterize impurities at 0.1% levels using high-sensitivity methods (e.g., Q-TOF) .
- Reference Standards : Use certified materials (e.g., dihydrochloride salts) for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
